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Compound of Interest
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Cat. No.: B1680445 Get Quote

A comprehensive review of preclinical and clinical data for the tyrosine kinase inhibitor

lorlatinib. Data on a compound designated S-4048 is not publicly available at this time,

preventing a direct comparison.

Initial searches for a compound designated "S-4048" did not yield any publicly available

information related to a pharmaceutical agent or clinical candidate. In contrast, lorlatinib is a

well-documented, third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1

(ROS1) tyrosine kinase inhibitor (TKI). This guide provides a detailed overview of the available

data for lorlatinib, presented for researchers, scientists, and drug development professionals.

Lorlatinib: An Overview
Lorlatinib, marketed under brand names like Lorbrena and Lorviqua, is an anti-cancer

medication used to treat non-small cell lung cancer (NSCLC).[1] It is a potent, brain-penetrant,

third-generation TKI specifically designed to overcome resistance to earlier-generation ALK

inhibitors and to effectively target brain metastases.[2][3][4] Lorlatinib is an ATP-competitive

inhibitor of ALK and ROS1 kinases.[1][3][5][6]

Efficacy of Lorlatinib in ALK-Positive NSCLC
Clinical trial data, particularly from the pivotal Phase 3 CROWN study, has established lorlatinib

as a highly effective first-line treatment for patients with advanced ALK-positive NSCLC.[4][7]
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Table 1: Key Efficacy Data from the CROWN Study
(Lorlatinib vs. Crizotinib)

Endpoint Lorlatinib Crizotinib
Hazard Ratio (HR)
[95% CI]

Progression-Free

Survival (PFS) by

BICR

Not Reached 9.3 months 0.28 [0.19-0.41]

12-Month PFS Rate

by BICR
78% 39% -

Objective Response

Rate (ORR) by BICR
76% 58% -

Intracranial ORR

(Measurable Brain

Metastases)

82% 23% -

Intracranial Complete

Response

(Measurable Brain

Metastases)

71% 8% -

Time to Intracranial

Progression
Not Reached 16.6 months 0.06 [0.03-0.12]

Data from the planned interim analysis of the CROWN study.[4][8] BICR: Blinded Independent

Central Review.

Updated long-term follow-up from the CROWN study has shown unprecedented efficacy, with

60% of patients on lorlatinib remaining alive and free of disease progression after five years,

compared to just 8% of those treated with crizotinib.[7] This represents an 81% reduction in the

risk of disease progression or death compared to crizotinib.[7]

Activity Against Resistance Mutations
A key advantage of lorlatinib is its broad activity against a wide range of ALK resistance

mutations that can develop during treatment with first- and second-generation TKIs.[3][9]
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Preclinical studies have demonstrated its potency against all known single ALK resistance

mutations identified in patients.[3]

Central Nervous System (CNS) Activity
ALK-positive NSCLC has a high propensity to metastasize to the brain.[2] Lorlatinib was

specifically designed to penetrate the blood-brain barrier and has demonstrated significant

intracranial activity.[2][3][5][9] The CROWN study showed a 94% reduction in the risk of

developing intracranial progression with lorlatinib compared to crizotinib.[7]

Signaling Pathway Targeted by Lorlatinib
Lorlatinib inhibits the ALK and ROS1 signaling pathways, which are critical for the growth and

survival of certain cancer cells.
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Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of lorlatinib.
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Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound like lorlatinib is a

biochemical kinase assay.

Start Prepare kinase, substrate,
ATP, and inhibitor (Lorlatinib)

Combine reagents in
microplate wells

Incubate at a specific
temperature for a set time

Add detection reagent to
measure kinase activity

(e.g., luminescence, fluorescence)
Calculate IC50 values End

Click to download full resolution via product page

Caption: General workflow for a biochemical kinase inhibition assay.

Detailed Steps:

Reagent Preparation: Recombinant ALK or ROS1 kinase, a specific peptide substrate, ATP,

and serial dilutions of lorlatinib are prepared in an appropriate buffer.

Reaction Setup: The kinase, substrate, and lorlatinib are added to the wells of a microplate.

The reaction is initiated by the addition of ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

Detection: A detection reagent is added that quantifies the amount of phosphorylated

substrate or the amount of remaining ATP. The signal is read using a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of

lorlatinib. The IC50 value, the concentration of the inhibitor required to reduce kinase activity

by 50%, is determined by fitting the data to a dose-response curve.

Cell Viability Assay (General Protocol)
To assess the effect of lorlatinib on cancer cells, a cell viability assay is performed.
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Caption: General workflow for a cell viability assay.

Detailed Steps:

Cell Seeding: Cancer cells harboring ALK or ROS1 rearrangements are seeded into the

wells of a microplate and allowed to adhere overnight.

Drug Treatment: The cells are treated with a range of concentrations of lorlatinib.

Incubation: The cells are incubated in the presence of the drug for a specified duration,

typically 72 hours.

Viability Measurement: A reagent to measure cell viability, such as MTT or a luminescent-

based assay (e.g., CellTiter-Glo), is added to the wells.

Data Analysis: The signal, which correlates with the number of viable cells, is measured. The

GI50 (the concentration that inhibits cell growth by 50%) is calculated.

Safety and Tolerability
The most common adverse events associated with lorlatinib include hypercholesterolemia,

hypertriglyceridemia, edema, peripheral neuropathy, cognitive effects, and weight gain.[1][7] In

the CROWN study, Grade 3/4 adverse events occurred in 77% of patients treated with

lorlatinib.[7] Treatment-related adverse events led to permanent treatment discontinuation in

5% of patients in the lorlatinib arm.[7]

Conclusion
Lorlatinib has demonstrated superior efficacy and intracranial activity compared to the first-

generation ALK inhibitor crizotinib in the first-line treatment of ALK-positive NSCLC. Its ability to

overcome a wide range of resistance mutations and effectively treat brain metastases makes it

a critical therapeutic option for this patient population. Due to the lack of publicly available
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information on a compound named "S-4048," a direct comparison is not possible at this time.

Researchers are encouraged to verify the designation of any comparator compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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